1-[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl]ethanone
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Overview
Description
Synthesis Analysis
Synthesis of related compounds has been reported through various methods, including refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, characterized by NMR, IR, and mass spectral studies, and confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019). Another approach involves palladium(II) acetate-catalyzed synthesis using novel triazenes as synthons, highlighting the compound's luminescent properties through photophysical characterization (C. Pye et al., 2010).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated both experimentally and theoretically. Studies have shown that geometrical parameters are in agreement with XRD data, providing insight into the compound's stability, which arises from hyper-conjugative interaction and charge delocalization. These analyses include HOMO-LUMO, MEP analysis, and molecular docking studies, indicating potential inhibitory activity against specific targets (Y. Mary et al., 2015).
Chemical Reactions and Properties
Chemical properties of structurally similar compounds have been explored through various reactions, including the Mannich reaction for synthesizing mono- and disubstituted derivatives, showcasing an efficient, microwave-assisted, one-step synthetic route. These reactions offer a regioselective substitution, providing a green and reproducible methodology for the synthesis of Mannich bases of related compounds (Ghadah Aljohani et al., 2019).
Physical Properties Analysis
The physical properties, such as crystallization behavior, have been documented through X-ray diffraction analysis, showing how related compounds can crystallize in different systems. The analysis of polymorphs has provided valuable information on the molecular structure in solid states, revealing strong intramolecular hydrogen bonding and intermolecular hydrogen bonding patterns (Ghadah Aljohani et al., 2019).
Chemical Properties Analysis
Chemical properties, including antibacterial and antioxidant activities, have been assessed for derivatives of similar compounds. These studies reveal how modifications in the molecular structure can lead to distinct biological activities, highlighting the potential for pharmaceutical applications. Among synthesized derivatives, specific compounds have shown excellent activity compared to others, indicating the importance of structural modifications in determining biological efficacy (Divyaraj Puthran et al., 2019).
Scientific Research Applications
Efficient Synthesis of NK(1) Receptor Antagonist
A study described an efficient stereoselective synthesis of Aprepitant, an orally active NK(1) receptor antagonist, using this compound. This synthesis involved a novel crystallization-induced asymmetric transformation and several other chemical transformations (Brands et al., 2003).
Convergent Synthesis Approach
Another research focused on a simple and convergent approach to synthesize enantiomerically pure derivatives of this compound, which are potent orally active antagonists of the human neurokinin-1 (NK-1) receptor. This process started from p-fluorobenzaldehyde and utilized diastereomeric salt resolution techniques (Elati et al., 2007).
Microwave-Assisted Synthesis in Mannich Reaction
Researchers developed an efficient microwave-assisted one-step synthetic route toward Mannich bases from 4-hydroxyacetophenone and secondary amines. This method provides a novel alternative for the synthesis of mono- and disubstituted Mannich bases (Aljohani et al., 2019).
HIV-1 Replication Inhibitors
A study synthesized new N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, identifying them as inhibitors of HIV-1 replication. Among these derivatives, compounds with morpholine showed promising activity against HIV-1 replication (Che et al., 2015).
DNA-Dependent Protein Kinase Inhibitors for Cancer Treatment
This compound has been identified as an inhibitor of the DNA-dependent protein kinase (DNA-PK), a key component in the DNA repair pathway. This inhibitor enhances the cytotoxicity of agents that induce DNA double-strand breaks, suggesting a new approach for cancer therapies (Kashishian et al., 2003).
Photophysical Characterization
A study conducted photophysical characterization of a morpholino methylthio phenyl ketone, providing insights into its excited state properties and solvent effects. This research aids in understanding the photophysical behavior of such compounds (Morlet‐Savary et al., 2008).
Enantioselective Synthesis of Morpholinones
Research on chiral morpholinone, an important building block in organic synthesis, highlighted a catalytic enantioselective method for constructing N,O-heterocycles. This reaction represents a novel asymmetric aza-benzilic ester rearrangement (He et al., 2021).
QSAR-Analysis of Antioxidant Derivatives
A QSAR-analysis was conducted on 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, providing theoretical groundwork for designing new potential antioxidants (Drapak et al., 2019).
Mechanism of Action
properties
IUPAC Name |
1-(5-fluoro-2-methyl-4-morpholin-4-ylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-9-7-13(15-3-5-17-6-4-15)12(14)8-11(9)10(2)16/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQQHHNPPBEZLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)F)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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